![molecular formula C16H19N3OS2 B5868676 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B5868676.png)
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
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Overview
Description
This compound belongs to a class of chemicals characterized by the presence of a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen. The specific structure of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide suggests potential applications in various fields of chemistry and pharmacology, excluding drug use and dosage details as per the request.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and condensation processes. While the provided papers do not directly address the synthesis of the exact compound , they discuss the synthesis of closely related derivatives, suggesting similar synthetic pathways could be applicable. For instance, the synthesis of thiadiazole derivatives can be achieved via amidation reactions using EDC and HOBt in acetonitrile solvent at room temperature condition, indicating a possible method for synthesizing the target compound by adapting the starting materials and reaction conditions accordingly (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Molecular Structure Analysis
Molecular structure analyses of thiadiazole derivatives highlight the presence of intermolecular interactions, such as hydrogen bonding, which contribute to their 3D structures. For example, compounds with a thiadiazole ring demonstrate 'V' shaped molecular geometries and exhibit various intermolecular interactions like N–H···O, N–H···N, and C–H···N hydrogen bonds (Boechat et al., 2011). These characteristics are crucial for understanding the compound's reactivity and potential binding properties.
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions, reflecting their rich chemistry and potential for functionalization. The chemical properties of these compounds, such as their ability to undergo substitution reactions or act as ligands in coordination complexes, are influenced by the electron-rich nature of the thiadiazole ring. This aspect was explored in studies that synthesized new derivatives and evaluated their chemical reactivity (Sayed, Khalil, & Raslan, 2016).
properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETQCXKDEOKHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide |
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